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Compound of Interest

Compound Name: 7-Hydroxyisoflavone

Cat. No.: B191432 Get Quote

7-Hydroxyisoflavone: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Hydroxyisoflavone is a naturally occurring isoflavonoid, a class of phytoestrogens, that has

garnered significant interest in the scientific community for its diverse pharmacological

activities. As the simplest member of the 7-hydroxyisoflavone class, it serves as a

foundational structure for more complex derivatives.[1][2] This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and key biological

activities of 7-Hydroxyisoflavone, with a focus on its antiviral, anti-inflammatory, and

aromatase inhibitory effects. Detailed experimental protocols and visualizations of implicated

signaling pathways are provided to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties
7-Hydroxyisoflavone, with the IUPAC name 7-hydroxy-3-phenylchromen-4-one, possesses a

core isoflavone structure characterized by a phenyl group at the 3-position of the chromen-4-

one ring system. A hydroxyl group at the 7-position is a key feature influencing its biological

activity.
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Identifier Value

IUPAC Name 7-hydroxy-3-phenylchromen-4-one[2]

Synonyms
7-Hydroxy-3-phenyl-4H-chromen-4-one, 7-

Hydroxy-3-phenylchromone

CAS Number 13057-72-2[2]

Molecular Formula C₁₅H₁₀O₃[2]

Molecular Weight 238.24 g/mol [2]

SMILES
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=

C3)O

InChI
InChI=1S/C15H10O3/c16-11-6-7-12-14(8-

11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H

InChIKey WMKOZARWBMFKAS-UHFFFAOYSA-N

Table 1: Chemical Identifiers of 7-Hydroxyisoflavone

Property Value Reference

Appearance White to off-white solid powder [3]

Melting Point 214.0 to 218.0 °C [3]

Boiling Point 450.1 ± 45.0 °C at 760 mmHg [3]

Density 1.3 ± 0.1 g/cm³ [3]

LogP 3.02 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 1 [3]

Solubility Soluble in DMSO [3]
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Table 2: Physicochemical Properties of 7-Hydroxyisoflavone

Biological Activities and Mechanisms of Action
7-Hydroxyisoflavone exhibits a range of biological activities, making it a promising candidate

for further investigation in drug discovery.

Antiviral Activity against Enterovirus 71 (EV71)
7-Hydroxyisoflavone has demonstrated potent antiviral activity against Enterovirus 71 (EV71),

the primary causative agent of hand, foot, and mouth disease.[4] Studies have shown that it

can significantly inhibit the cytopathic effect of EV71 in Vero cells.[4] The 50% inhibitory

concentration (IC50) for this antiviral activity has been reported to be in the range of 3.25 to

4.92 μM.[4] Mechanistic studies suggest that 7-Hydroxyisoflavone acts at an early stage of

the EV71 replication cycle, leading to a dose-dependent reduction in viral RNA and protein

synthesis.[4]

Anti-Inflammatory Properties
The anti-inflammatory effects of 7-Hydroxyisoflavone are attributed to its ability to modulate

key signaling pathways involved in the inflammatory response. It has been shown to inhibit the

activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the

biosynthesis of pro-inflammatory mediators. Furthermore, 7-Hydroxyisoflavone can suppress

the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)

signaling pathways, which are central regulators of inflammatory gene expression.

Aromatase Inhibition
7-Hydroxyisoflavone has been identified as a potent inhibitor of aromatase (cytochrome P450

19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2] By inhibiting

aromatase, 7-Hydroxyisoflavone can reduce the production of estrogens, suggesting its

potential therapeutic application in estrogen-dependent conditions. The IC50 value for

aromatase inhibition by 7-Hydroxyisoflavone has been reported to be approximately 0.5 μM.

[5]

Quantitative Data Summary
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Biological

Activity
Assay Type

Cell

Line/System
IC50 Value Reference

Antiviral

(Enterovirus 71)

Cytopathic Effect

Assay
Vero cells 3.25 - 4.92 μM [4]

Aromatase

Inhibition

Human Placental

Microsomes
- 0.5 μM [5]

COX-2 Inhibition Enzymatic Assay -

Not explicitly

found for 7-

Hydroxyisoflavon

e

5-LOX Inhibition Enzymatic Assay -

Not explicitly

found for 7-

Hydroxyisoflavon

e

Table 3: Summary of IC50 Values for 7-Hydroxyisoflavone

Experimental Protocols
Antiviral Activity: Cytopathic Effect (CPE) Assay against
Enterovirus 71
This protocol is based on the methodology for assessing the antiviral activity of compounds

against EV71 in Vero cells.

1. Cell Culture and Virus Propagation:

Culture Vero (African green monkey kidney) cells in Dulbecco's Modified Eagle's Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
37°C in a 5% CO₂ incubator.
Propagate Enterovirus 71 (e.g., strain BrCr) in Vero cells and determine the 50% tissue
culture infective dose (TCID₅₀) using the Reed-Muench method.

2. Cytopathic Effect Inhibition Assay:
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Seed Vero cells into 96-well plates at a density that allows for confluent monolayer formation
within 24 hours.
Prepare serial dilutions of 7-Hydroxyisoflavone in DMEM with 2% FBS.
When cells are confluent, remove the growth medium and add 100 µL of the diluted 7-
Hydroxyisoflavone to each well.
Include a virus control (cells with virus but no compound) and a cell control (cells with
medium only).
Immediately after adding the compound, infect the cells with EV71 at a multiplicity of
infection (MOI) of 0.01, except for the cell control wells.
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control
wells show approximately 90% CPE.
Observe the cells under a microscope for the presence of CPE (e.g., cell rounding,
detachment).
Quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) assay.
Calculate the IC50 value, which is the concentration of 7-Hydroxyisoflavone that inhibits
the viral CPE by 50% compared to the virus control.

Anti-Inflammatory Activity: Western Blot Analysis of NF-
κB and MAPK Pathways
This protocol describes a general method for analyzing the phosphorylation status of key

proteins in the NF-κB and MAPK signaling pathways.

1. Cell Culture and Treatment:

Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate medium.
Seed the cells in 6-well plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 7-Hydroxyisoflavone for a specified time
(e.g., 1-2 hours).
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a
defined period (e.g., 30 minutes to 24 hours) to activate the NF-κB and MAPK pathways.
Include an unstimulated control and a vehicle control.

2. Protein Extraction and Quantification:

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer
containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a protein assay, such as the
Bradford or BCA assay.

3. Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin
in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies specific for the phosphorylated and total
forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-
JNK, JNK) overnight at 4°C.
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and visualize the protein bands using an enhanced
chemiluminescence (ECL) detection system.
Quantify the band intensities using densitometry software and normalize the levels of
phosphorylated proteins to their respective total protein levels.

Aromatase Inhibition Assay
This protocol is based on the use of human placental microsomes to assess aromatase

inhibitory activity.

1. Preparation of Human Placental Microsomes:

Obtain human placental tissue and prepare microsomes through differential centrifugation.
Determine the protein concentration of the microsomal preparation.

2. Aromatase Inhibition Assay:

Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the substrate
[1β-³H(N)]-androst-4-ene-3,17-dione.
Add various concentrations of 7-Hydroxyisoflavone or a known aromatase inhibitor (e.g.,
letrozole) as a positive control.
Initiate the reaction by adding the human placental microsomes.
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
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Stop the reaction by adding an ice-cold solvent (e.g., chloroform).
Separate the released ³H₂O from the radiolabeled substrate by a dextran-coated charcoal
suspension.
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
Calculate the percentage of aromatase inhibition for each concentration of 7-
Hydroxyisoflavone.
Determine the IC50 value, which is the concentration of 7-Hydroxyisoflavone that causes
50% inhibition of aromatase activity.

Signaling Pathway and Experimental Workflow
Diagrams

Cell Culture & Seeding Treatment & Infection Incubation Analysis
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Antiviral Cytopathic Effect Assay Workflow
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Mechanism of Aromatase Inhibition

Conclusion
7-Hydroxyisoflavone is a promising natural compound with a well-defined chemical structure

and a spectrum of interesting biological activities. Its demonstrated antiviral, anti-inflammatory,

and aromatase inhibitory properties warrant further investigation for potential therapeutic

applications. The experimental protocols and pathway diagrams provided in this guide are

intended to facilitate future research into the mechanisms of action and potential drug

development of 7-Hydroxyisoflavone and its derivatives. As research in this area continues, a

deeper understanding of its pharmacological profile will undoubtedly emerge, paving the way

for novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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